molecular formula C17H14BrN3O2 B11099869 N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

N'-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide

Cat. No.: B11099869
M. Wt: 372.2 g/mol
InChI Key: GRMWDKBWIVTHIP-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide typically involves the condensation of 5-bromofuran-2-carbaldehyde with 2-(naphthalen-1-yl)hydrazinecarboxamide under acidic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is refluxed for several hours to ensure complete reaction. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The bromofuran moiety can be oxidized to form corresponding furanones.

    Reduction: The imine group can be reduced to form amines.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide (NaN3) or thiourea.

Major Products Formed

    Oxidation: Formation of furanones.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The bromofuran moiety may play a crucial role in its binding affinity, while the naphthyl group can enhance its stability and specificity.

Comparison with Similar Compounds

Similar Compounds

    (5-Bromofuran-2-yl)methanamine: Shares the bromofuran moiety but lacks the naphthyl group.

    N’-[(E)-(5-Bromo-2-methoxyphenyl)methylidene]-2-[(2-methylphenyl)amino]acetohydrazide: Similar structure with different substituents on the aromatic rings.

Uniqueness

N’-[(E)-(5-Bromofuran-2-YL)methylidene]-2-[(naphthalen-1-YL)amino]acetohydrazide is unique due to its combination of bromofuran and naphthyl groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications, particularly in developing new therapeutic agents and materials.

Properties

Molecular Formula

C17H14BrN3O2

Molecular Weight

372.2 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-(naphthalen-1-ylamino)acetamide

InChI

InChI=1S/C17H14BrN3O2/c18-16-9-8-13(23-16)10-20-21-17(22)11-19-15-7-3-5-12-4-1-2-6-14(12)15/h1-10,19H,11H2,(H,21,22)/b20-10+

InChI Key

GRMWDKBWIVTHIP-KEBDBYFISA-N

Isomeric SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)N/N=C/C3=CC=C(O3)Br

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NN=CC3=CC=C(O3)Br

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.